4-chloro-N-[1-(5-fluoropyridin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
4-chloro-N-[1-(5-fluoropyridin-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a chlorinated benzamide core, a fluorinated pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(5-fluoropyridin-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-(trifluoromethyl)benzoic acid and 5-fluoropyridine.
Formation of Intermediate: The 4-chloro-2-(trifluoromethyl)benzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with 1-(5-fluoropyridin-3-yl)ethylamine under basic conditions (e.g., triethylamine) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Oxidation and Reduction: The benzamide moiety can be subjected to oxidation or reduction reactions to modify the functional groups.
Coupling Reactions: The pyridine ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to introduce additional substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the chloro position could yield various substituted derivatives, while oxidation of the benzamide moiety could produce carboxylic acids or other oxidized forms.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-[1-(5-fluoropyridin-3-yl)ethyl]-2-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit activity against specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation. Its application in agrochemicals is also of interest due to its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(5-fluoropyridin-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and fluorinated pyridine ring can enhance binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition in medicinal chemistry or disruption of biological processes in agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylbenzamide: Similar in structure but lacks the fluorinated pyridine and trifluoromethyl groups.
5-fluoro-2-(trifluoromethyl)pyridine: Contains the fluorinated pyridine and trifluoromethyl groups but lacks the benzamide moiety.
Uniqueness
4-chloro-N-[1-(5-fluoropyridin-3-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both fluorine and chlorine atoms can significantly influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-N-[1-(5-fluoropyridin-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF4N2O/c1-8(9-4-11(17)7-21-6-9)22-14(23)12-3-2-10(16)5-13(12)15(18,19)20/h2-8H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSCHUGHUYWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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